molecular formula C6H2Br2F3N B1408081 2,4-Dibromo-5-(trifluoromethyl)pyridine CAS No. 1227587-50-9

2,4-Dibromo-5-(trifluoromethyl)pyridine

Cat. No.: B1408081
CAS No.: 1227587-50-9
M. Wt: 304.89 g/mol
InChI Key: JXXAAFRFHYSHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-5-(trifluoromethyl)pyridine is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its structure features two bromine atoms and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring, making it a sophisticated intermediate for constructing complex molecules. The bromine atoms are excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Kumada couplings, allowing for the introduction of diverse aryl, alkenyl, and alkynyl groups . The trifluoromethyl group is a privileged motif in drug discovery due to its ability to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . This combination of features makes this compound a key reagent for researchers developing active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The presence of multiple halogen substituents also offers the potential for sequential and selective functionalization, providing significant synthetic leverage. This product is intended for research use only and is not for human or veterinary use.

Properties

IUPAC Name

2,4-dibromo-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXAAFRFHYSHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-Dibromo-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives, focusing on substitution patterns, biological activity, and synthetic applications.

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Br, 4-Br, 5-CF₃ ~304.89 Intermediate for agrochemicals; reactive bromine sites for cross-coupling.
2,6-Dibromo-4-(trifluoromethyl)pyridine 2-Br, 6-Br, 4-CF₃ 304.89 Similar reactivity; used in Suzuki-Miyaura reactions for drug discovery.
2-Bromo-5-(trifluoromethyl)pyridine 2-Br, 5-CF₃ 225.98 Precursor for pharmaceuticals; exhibits insecticidal activity in derivatives.
4-Bromo-2-(trifluoromethyl)pyridine 4-Br, 2-CF₃ 225.98 Used in synthesizing c-KIT inhibitors; higher solubility due to CF₃ position.
5-Bromo-4-(trifluoromethyl)pyrimidine 5-Br, 4-CF₃ (pyrimidine core) 241.99 Agrochemical intermediate; distinct heterocyclic core alters electronic properties.
2,3-Dibromo-5-(trifluoromethyl)pyridine 2-Br, 3-Br, 5-CF₃ 304.89 Structural isomer; lower insecticidal potency compared to 2,4-dibromo analogs.

Structural and Functional Differences

  • Substitution Position : The position of bromine and CF₃ groups critically influences reactivity and biological activity. For example, 2-Bromo-5-(trifluoromethyl)pyridine (2-Br, 5-CF₃) is a key intermediate in insecticides, whereas 4-Bromo-2-(trifluoromethyl)pyridine (4-Br, 2-CF₃) shows enhanced solubility for pharmaceutical applications .
  • Biological Activity : Trifluoromethyl pyridines with bromine at the 2- and 4-positions (e.g., This compound ) exhibit higher reactivity in cross-coupling reactions, making them preferred for agrochemical synthesis. In contrast, pyrimidine analogs like 5-Bromo-4-(trifluoromethyl)pyrimidine display distinct electronic profiles due to their nitrogen-rich core .

Research Findings and Trends

  • Agrochemical Development : Trifluoromethyl pyridines are prioritized in pesticide design, with ~27 commercial pesticides containing this motif .
  • 3D-QSAR Studies : Derivatives of 2-(trifluoromethyl)pyridine show optimized insecticidal activity when paired with 1,3,4-oxadiazole rings, as validated by CoMFA/CoMSIA models .

Preparation Methods

Preparation from (Trichloromethyl)pyridine Compounds

(Trifluoromethyl)pyridine compounds can be synthesized by reacting (trichloromethyl)pyridine compounds with hydrogen fluoride in the presence of a catalyst such as \$$FeCl3\$$ or \$$FeCl2\$$.

Process:

  • Mix 2,3-dichloro-5-(trichloromethyl)pyridine with a catalytic amount of \$$FeCl3\$$ or \$$FeCl2\$$.
  • Continuously add anhydrous hydrogen fluoride to the reaction mixture while increasing the temperature to between 150°C and 190°C, with a preferred range of 160°C to 180°C.
  • The reaction typically completes within 1 to 48 hours.
  • Collect the escaping hydrogen fluoride and \$$HCl\$$ vapor using conventional techniques like condensation.
  • If the desired (trifluoromethyl)pyridine compound has a boiling point below the reaction temperature, it will vaporize as it forms, allowing it to be collected in pure form, separate from the starting materials. This enables continuous reaction by feeding (trichloromethyl)pyridine compound and hydrogen fluoride to the reaction mixture.

Preparation from 2-Chloro-5-(chloromethyl)pyridine

2,3-dichloro-5-(trifluoromethyl)pyridine can be prepared from 2-chloro-5-(chloromethyl)pyridine through a series of steps:

  • Add 2-chloro-5-(chloromethyl)pyridine to a reaction vessel, stir, and heat using a jacket with steam.
  • Introduce chlorine into the reaction vessel. The mass ratio of 2-chloro-5-chloromethylpyridine to chlorine passed through is 1:1.5-3.0. After intensification, the reaction temperature is 75-80 degrees, and the chlorine introduction speed is 15-40kg/h.
  • After chlorination, transfer the resulting 2-chloro-5-(trichloromethyl)pyridine to an on-ring chlorination vessel, and add antimony trichloride as a catalyst for on-ring chlorination. The mass ratio of 2-chloro-5-(trichloromethyl)pyridine to antimony trichloride is 1:60. The reaction temperature after intensification is 125-140 degrees. The chlorine passing speed is 20-30kg/h, reducing in the later stage. Stop chlorine introduction after tracking the reaction end by gas chromatography, and cool the feed liquid. Replace chlorine and hydrogen chloride gas with logical nitrogen for half an hour. This overcomes issues of long production periods and low on-ring chlorination content.
  • Transfer the obtained 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination vessel and add hydrogen fluoride. The mass ratio of 2-3-bis-chloro-5-trichloromethylpyridine to fluohydric acid gas is 1:1.5, and the reaction temperature after intensification is 130 degrees.
  • Subject the fluorination reaction material to washing, steam distillation, and pH adjustment to 7, followed by distillation in a rectifying tower to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.

Preparation of 2-Fluoro-3-chloro-5-trifluoromethylpyridine

2-Fluoro-3-chloro-5-trifluoromethylpyridine can be synthesized using the following method:

  • Use 2-chloro-5-trichloromethylpyridine as a raw material and tungsten hexachloride as a catalyst.
  • Heat and introduce chlorine to perform a chlorination reaction, yielding 2,3-dichloro-5-trichloromethylpyridine.
  • Put the 2,3-dichloro-5-trichloromethylpyridine into a fluorination kettle, add antimony pentafluoride and anhydrous hydrogen fluoride, and stir and heat to perform the reaction.
  • After the reaction, cool, wash with water, layer, and feed to a rectification kettle. Perform reduced-pressure rectification to prepare the 2-fluoro-3-chloro-5-trifluoromethylpyridine. This method is noted for its reliability, use of readily available materials, low production cost, simplicity, high yield, and suitability for large-scale production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing 2,4-Dibromo-5-(trifluoromethyl)pyridine?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyridine core. Key factors include:

  • Reagent Selection : Use brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) in non-polar solvents (e.g., CH2Cl2\text{CH}_2\text{Cl}_2) to control regioselectivity .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side products from over-bromination or thermal decomposition .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H^1\text{H}-NMR : Expect a singlet for the trifluoromethyl group (δ\delta ~4.2–4.5 ppm) and downfield shifts for aromatic protons due to electron-withdrawing effects of Br and CF3\text{CF}_3 .
  • 19F^{19}\text{F}-NMR : A distinct triplet for CF3\text{CF}_3 (δ\delta ~-60 to -65 ppm) .
  • Mass Spectrometry : The molecular ion peak (m/zm/z) should align with the molecular weight (304.89 g/mol), with isotopic patterns consistent with Br and CF3\text{CF}_3 .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

  • Methodological Answer :

  • Substitution Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively replace bromine at the 2- or 4-position. The 4-position is more reactive due to steric and electronic effects from the CF3\text{CF}_3 group .
  • Directing Groups : Introduce temporary protecting groups (e.g., methoxy) to steer reactivity toward specific bromine atoms .

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound be resolved?

  • Methodological Answer :

  • Purity Analysis : Use HPLC or GC-MS to rule out impurities affecting solubility/stability .
  • Solvent Screening : Test solubility in aprotic solvents (DMF, DMSO) versus protic solvents (ethanol); the CF3\text{CF}_3 group enhances lipophilicity, favoring non-polar media .
  • Stability Studies : Conduct accelerated degradation studies under varying pH and temperature to identify decomposition pathways .

Q. What methodologies enable the design of derivatives targeting specific biological interactions (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace bromine atoms with bioisosteres (e.g., -NH2_2, -SH) to modulate binding affinity. The CF3\text{CF}_3 group improves metabolic stability and target engagement .
  • Computational Modeling : Use molecular docking to predict interactions with active sites (e.g., kinases, GPCRs) and optimize substituent placement .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in halogen displacement reactions?

  • Methodological Answer :

  • Reaction Condition Variability : Differences in solvent polarity (e.g., DMF vs. THF) or catalyst loading (Pd(PPh3_3)4_4 vs. XPhos) can alter reaction outcomes .
  • Byproduct Identification : Use LC-MS or 19F^{19}\text{F}-NMR to detect intermediates (e.g., dehalogenated products) that may skew reported yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.